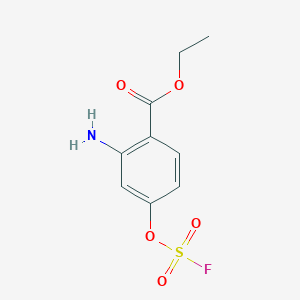![molecular formula C17H22N2O4 B2973426 Tert-butyl 3-[3-(prop-2-enoylamino)propanoylamino]benzoate CAS No. 2361754-77-8](/img/structure/B2973426.png)
Tert-butyl 3-[3-(prop-2-enoylamino)propanoylamino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-[3-(prop-2-enoylamino)propanoylamino]benzoate (TPPB) is a chemical compound that is widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), a family of enzymes that play important roles in cellular signaling and regulation. In
Mécanisme D'action
The mechanism of action of Tert-butyl 3-[3-(prop-2-enoylamino)propanoylamino]benzoate involves the inhibition of PKC activity. PKC is a family of enzymes that play important roles in cellular signaling and regulation. They are activated by the binding of diacylglycerol (DAG) and calcium ions, and are involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Tert-butyl 3-[3-(prop-2-enoylamino)propanoylamino]benzoate inhibits PKC by binding to the enzyme's ATP-binding site, preventing the phosphorylation of downstream targets.
Biochemical and Physiological Effects
Tert-butyl 3-[3-(prop-2-enoylamino)propanoylamino]benzoate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and improve cardiovascular function. Tert-butyl 3-[3-(prop-2-enoylamino)propanoylamino]benzoate has also been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 3-[3-(prop-2-enoylamino)propanoylamino]benzoate has several advantages as a tool for scientific research. It is a potent inhibitor of PKC, making it a useful tool for studying the function of this enzyme in vitro and in vivo. It is also relatively easy to synthesize, making it readily available for use in the laboratory. However, Tert-butyl 3-[3-(prop-2-enoylamino)propanoylamino]benzoate also has some limitations. It is not specific to PKC, and may inhibit other enzymes with ATP-binding sites. It also has limited solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
There are several future directions for research on Tert-butyl 3-[3-(prop-2-enoylamino)propanoylamino]benzoate. One area of interest is the development of more specific inhibitors of PKC that can be used to study the function of individual isoforms of this enzyme. Another area of interest is the development of new methods for delivering Tert-butyl 3-[3-(prop-2-enoylamino)propanoylamino]benzoate to specific tissues or cell types, which could improve its efficacy and reduce side effects. Finally, Tert-butyl 3-[3-(prop-2-enoylamino)propanoylamino]benzoate may have potential as a therapeutic agent for a wide range of diseases, and further research is needed to explore its potential in this area.
Méthodes De Synthèse
Tert-butyl 3-[3-(prop-2-enoylamino)propanoylamino]benzoate can be synthesized using a multi-step process that involves the reaction of several chemicals. The first step involves the reaction of tert-butyl 3-aminobenzoate with propionyl chloride to form tert-butyl 3-(propionylamino)benzoate. This is followed by the reaction of the resulting compound with 3-aminopropionyl chloride to form tert-butyl 3-[3-(propionylamino)propanoylamino]benzoate. The final step involves the reaction of the resulting compound with acryloyl chloride to form Tert-butyl 3-[3-(prop-2-enoylamino)propanoylamino]benzoate.
Applications De Recherche Scientifique
Tert-butyl 3-[3-(prop-2-enoylamino)propanoylamino]benzoate has been widely used in scientific research as a tool to study the role of PKC in various cellular processes. It has been shown to inhibit the activity of PKC in a dose-dependent manner, making it a useful tool for studying the function of this enzyme in vitro and in vivo. Tert-butyl 3-[3-(prop-2-enoylamino)propanoylamino]benzoate has been used to study the role of PKC in cancer, inflammation, and cardiovascular disease, among other conditions.
Propriétés
IUPAC Name |
tert-butyl 3-[3-(prop-2-enoylamino)propanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-5-14(20)18-10-9-15(21)19-13-8-6-7-12(11-13)16(22)23-17(2,3)4/h5-8,11H,1,9-10H2,2-4H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRKJQHQBYEOEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC=C1)NC(=O)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-[3-(prop-2-enamido)propanamido]benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

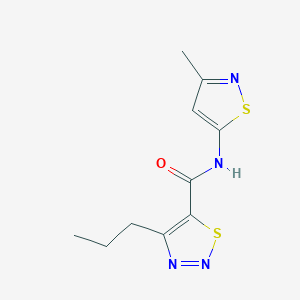
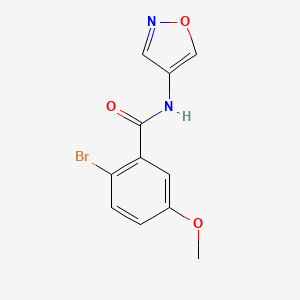
![6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2973345.png)
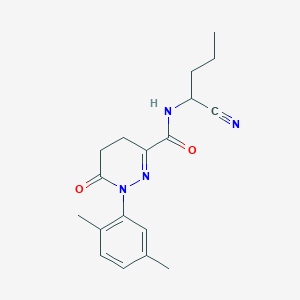
![3-methyl-7-(2-phenylethyl)-8-{[2-(piperidin-1-yl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2973348.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3,5,6-trimethylpyrazine-2-carboxamide;dihydrochloride](/img/structure/B2973352.png)
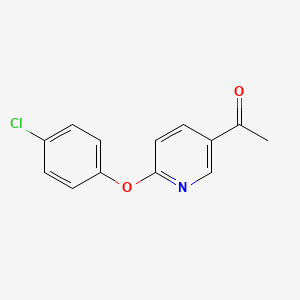
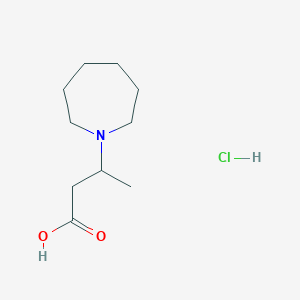
![N-(3-methylphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2973357.png)
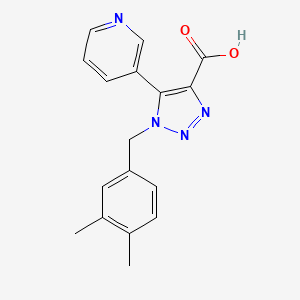

![N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide](/img/structure/B2973361.png)
![4-Amino-6-methyl-3-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2973362.png)
